4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and an ethoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core.
Ethoxyphenyl substitution: The final step involves the substitution of the ethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the ethoxyphenyl group.
2-Chloro-thieno[2,3-d]pyrimidine: Contains a thieno ring instead of a pyrazole ring.
N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine: Similar in structure but with a pyridine substitution.
Uniqueness: 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substitutions enhance its potential as a therapeutic agent, particularly in the field of oncology.
Properties
CAS No. |
650628-46-9 |
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Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-1-(3-ethoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-19-10-5-3-4-9(6-10)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
LHCQFHFWGLLCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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